molecular formula Br3Yb B8453977 Ytterbium(3+);tribromide

Ytterbium(3+);tribromide

Cat. No. B8453977
M. Wt: 412.76 g/mol
InChI Key: QNLXXQBCQYDKHD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716493B2

Procedure details

This compound was prepared using the same general procedure as outlined for la starting with 4-dimethylamino-7-azaindole. To a 25 mL round-bottomed flask containing a magnetic stirring bar equipped with a reflux condenser and a three-way stopcock connected to an argon balloon was charged with (2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine (12 mg, 0.05 mmol) followed by toluene (2 mL), maleimide (157 mg, 0.79 mmol) and ytterbium(III) bromide (19 mg, 0.04 mmol). The reaction mixture was refluxed for 1 h and the toluene evaporated under vacuum. The crude material was triturated with methanol (10 mL) filtered and washed with methanol. The filtrate was concentrated and purified by silica gel column chromatography to obtain tetrahydrocarbazole (15 mg, 88% yield). An oven dried, 25 mL round-bottomed flask containing a magnetic stirring bar was charged with 7-dimethylamino-1,2,3,3a,3b,6a,11,11b-octahydro-5,10,11-triaza-benzo[a]trindene-4,6-dione (15 mg, 0.04 mmol) followed by acetonitrile (4 mL). DDQ (35 mg, 0.15 mmol) was added at 15° C. and then stirred at rt for 1 h and at reflux for 6 h. Acetonitrile was evaporated under vacuum and dissolved in ethyl acetate then washed with saturated sodium bicarbonate, brine, dried (MgSO4) and concentrated to give a crude material. The crude material was purified by silica gel column chromatography to give Sac (2.3 mg, 15% yield). MS (m/z): 321 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
157 mg
Type
reactant
Reaction Step Three
Quantity
19 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C1C=CN=C2C=1C=CN2.[C:13]1([C:18]2[NH:29][C:21]3=N[CH:23]=[CH:24][C:25](N(C)C)=[C:20]3[CH:19]=2)[CH2:17][CH2:16][CH2:15]C=1.C1(=O)NC(=O)C=C1.[Br-].[Yb+3].[Br-].[Br-]>C1(C)C=CC=CC=1>[CH2:1]1[C:21]2[NH:29][C:18]3[C:19](=[CH:15][CH:16]=[CH:17][CH:13]=3)[C:20]=2[CH2:25][CH2:24][CH2:23]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C2C=CNC2=NC=C1)C
Step Two
Name
(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
Quantity
12 mg
Type
reactant
Smiles
C1(=CCCC1)C1=CC=2C(=NC=CC2N(C)C)N1
Step Three
Name
Quantity
157 mg
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Four
Name
Quantity
19 mg
Type
reactant
Smiles
[Br-].[Yb+3].[Br-].[Br-]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
ADDITION
Type
ADDITION
Details
To a 25 mL round-bottomed flask containing a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the toluene evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with methanol (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2C3=CC=CC=C3NC12
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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